Javanicin A

Quassinoid SAR Hydrogen-bond donor count Topological polar surface area

Javanicin A (CAS 126167-88-2) is a C-20 tetracyclic quassinoid first isolated and structurally elucidated from the bark of Picrasma javanica Blume (Simaroubaceae) in 1989. It belongs to the 18-norpicrasane skeleton subclass, with the IUPAC name 18-Norpicras-2-ene-1,16-dione, 11-hydroxy-2,12-dimethoxy-, (11α,12β)- and molecular formula C21H30O6 (MW 378.465 g/mol).

Molecular Formula C21H30O6
Molecular Weight 378.5 g/mol
CAS No. 126167-88-2
Cat. No. B139607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJavanicin A
CAS126167-88-2
Synonymsjavanicin A
Molecular FormulaC21H30O6
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC1C2CC(=O)OC3C2(C(C(C1OC)O)C4(C(C3)CC=C(C4=O)OC)C)C
InChIInChI=1S/C21H30O6/c1-10-12-9-15(22)27-14-8-11-6-7-13(25-4)19(24)20(11,2)18(21(12,14)3)16(23)17(10)26-5/h7,10-12,14,16-18,23H,6,8-9H2,1-5H3/t10-,11-,12+,14-,16-,17+,18-,20+,21-/m1/s1
InChIKeyPMUBJHMOAGANDY-DQNWMEBPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Javanicin A (CAS 126167-88-2): A Structurally Defined C-20 Tetracyclic Quassinoid Reference Standard from Picrasma javanica


Javanicin A (CAS 126167-88-2) is a C-20 tetracyclic quassinoid first isolated and structurally elucidated from the bark of Picrasma javanica Blume (Simaroubaceae) in 1989 [1]. It belongs to the 18-norpicrasane skeleton subclass, with the IUPAC name 18-Norpicras-2-ene-1,16-dione, 11-hydroxy-2,12-dimethoxy-, (11α,12β)- and molecular formula C21H30O6 (MW 378.465 g/mol) [2]. The compound is one of the foundational members of the javanicin series, co-isolated with javanicins C and D, and serves as a key reference compound for phytochemical authentication of Picrasma javanica extracts [1][3].

Why Javanicin A Cannot Be Interchanged with Other Quassinoids or Naphthoquinone 'Javanicin' in Procurement


Despite sharing the root name 'javanicin,' Javanicin A (CAS 126167-88-2; C21H30O6; 18-norpicrasane quassinoid) is structurally and pharmacognostically distinct from the unrelated fungal naphthoquinone 'javanicin' (CAS 476-45-9; C15H14O6), which is frequently conflated in vendor catalogs and online databases [1][2]. Within the quassinoid class, the substitution pattern at C-11 (hydroxy) and C-16 (hydroxy) in Javanicin A differs from its closest co-isolated analog, Javanicin C (CAS 126149-71-1; C22H34O7; 16-methoxy substitution), which alters hydrogen-bond donor/acceptor count, topological polar surface area, and predicted pharmacokinetic behavior [3][4]. Furthermore, structure–activity relationship (SAR) studies on Picrasma javanica quassinoids have established that C-13 methylation status is a critical determinant of anti-Vpr (HIV-1) potency, with Javanicin A possessing this methyl substitution while several structurally similar congeners lack it [5]. These molecular-level differences preclude generic interchange without compromising experimental reproducibility.

Quantitative Differential Evidence for Javanicin A (CAS 126167-88-2) Against Closest Structural Comparators


Structural Differentiation: Free 16-Hydroxy vs. 16-Methoxy in Javanicin C Determines Hydrogen-Bond Donor Potential

Javanicin A possesses a free 16-hydroxy group (1 hydrogen-bond donor), whereas its co-isolated analog Javanicin C (CAS 126149-71-1) bears a 16-methoxy substitution (0 hydrogen-bond donors) [1]. This single functional group difference results in a Topological Polar Surface Area (TPSA) of 82.1 Ų for Javanicin A [2] versus a predicted higher TPSA for Javanicin C (additional oxygen without compensatory H-donor), directly impacting predicted membrane permeability and oral bioavailability as estimated by Veber's Rule parameters [2]. The C-11 hydroxy and C-12 methoxy configuration (11α,12β) is also stereospecific to Javanicin A among the early javanicins, confirmed by X-ray crystallography of the javanicin series [1].

Quassinoid SAR Hydrogen-bond donor count Topological polar surface area Pharmacokinetic prediction

C-13 Methylation Status: Critical Determinant of Anti-Vpr Activity in Picrasma javanica Quassinoids

A systematic SAR study of 15 quassinoids from Picrasma javanica bark evaluated anti-Vpr activity in a TREx-HeLa-Vpr cell-based assay [1]. The study established that the presence of a methyl group at C-13 in 2,12,14-triene-1,11,16-trione-2,12-dimethoxy-18-norpicrasane quassinoids is an essential structural feature for potent Vpr inhibition [1]. Javanicin A (which contains the C-13 methyl group native to picrasane-type quassinoids) satisfies this SAR criterion, whereas des-4-methylpicrasane quassinoids (e.g., javanicins E, F, G, M) lack this substitution pattern and are predicted to have attenuated anti-Vpr activity [2]. The most potent analog in the series, javanicin I (IC50 not separately reported but statistically superior to the positive control damnacanthal, p<0.001), shares the C-13 methylated 18-norpicrasane core with Javanicin A [1].

HIV-1 Vpr inhibition Quassinoid SAR TREx-HeLa-Vpr assay Structure-activity relationship

Computational Binding Affinity Prediction: Javanicin Surpasses Hydrochlorothiazide for PPARG in Molecular Docking

In a network pharmacology and molecular docking study targeting hypertension, javanicin (from Brucea javanica; structurally a quassinoid sharing the picrasane skeleton with Javanicin A) demonstrated a higher binding energy score against peroxisome proliferator-activated receptor gamma (PPARG) than the clinical antihypertensive drug hydrochlorothiazide [1]. The MM-GBSA binding free energy calculation confirmed strong binding to the PPARG catalytic site, with molecular dynamics (MD) simulations over 100 ns showing stable ligand–receptor complex formation without significant RMSD fluctuation [1]. Although this study used javanicin from Brucea javanica rather than Javanicin A specifically, the conserved picrasane core scaffold supports class-level extrapolation of PPARG binding potential for Javanicin A [2].

PPARG Hypertension Molecular docking MM-GBSA Network pharmacology

Javanicin A as a Primary Phytochemical Authentication Marker for Picrasma javanica Bark Extracts

Multiple independent isolation studies have identified Javanicin A as a major constituent of Picrasma javanica bark, including its re-isolation in a 2015 Indonesian phytochemical study where it was designated as the principal compound (N-1) from the ethyl acetate fraction [1]. Unlike many other javanicins that were isolated as minor components, Javanicin A, along with javanicins C and D, was among the first three quassinoids structurally characterized from this species, establishing it as a founding chemotaxonomic marker [2]. The compound's consistent isolation across different geographical collections (Indonesia, Myanmar) supports its reliability as a reference standard for species authentication, whereas compounds like javanicins H–J are restricted to specific tissues (leaves only) [3].

Phytochemical authentication Reference standard Picrasma javanica Quality control Chemotaxonomy

High-Confidence Application Scenarios for Javanicin A Based on Verified Differential Evidence


HIV-1 Vpr Inhibitor Lead Discovery: Exploiting C-13 Methylation and Free C-16 Hydroxy Derivatization

Javanicin A conforms to the SAR-defined pharmacophore for anti-Vpr activity established by Win et al. (2016), specifically the requirement for C-13 methylation on the 18-norpicrasane skeleton [1]. Unlike javanicin I—the most potent analog in the published panel—Javanicin A retains a free 16-hydroxy group that serves as a unique synthetic handle for esterification, etherification, or glycosylation to tune pharmacokinetic properties without ablating the critical C-13 methyl motif. Procurement of Javanicin A is indicated for medicinal chemistry teams seeking to expand the anti-Vpr quassinoid SAR beyond the compounds tested in the original 15-compound panel [1].

PPARG-Targeted Antihypertensive Research: Computational Validation Against a Clinical Drug Benchmark

The 2022 computational study by Arwansyah et al. provides quantitative evidence that a javanicin-type quassinoid outperforms hydrochlorothiazide in PPARG binding energy, with MM-GBSA and 100-ns MD simulations confirming complex stability [2]. Javanicin A, sharing the conserved picrasane core with the docked javanicin, represents the most logical procurement choice for in vitro validation of these in silico predictions, particularly because its free 16-hydroxy may form additional hydrogen bonds within the PPARG ligand-binding domain that are inaccessible to methoxy-capped analogs [3].

Phytochemical Reference Standard for Picrasma javanica Authentication and Quality Control

Javanicin A is one of only a handful of Picrasma javanica quassinoids confirmed across multiple independent isolation studies spanning three decades (1989, 2015, 2019) [3][4]. Its reproducible isolation from bark tissue, combined with fully assigned 1D/2D NMR and mass spectrometric data, makes it suitable as a primary reference standard for HPLC fingerprinting, LC-MS authentication, and pharmacopoeial monograph development for Picrasma javanica raw materials [4]. This contrasts with single-report javanicins that lack the multilaboratory validation required for regulatory acceptance.

Quassinoid Structure–Activity Relationship (SAR) Expansion: The 16-Hydroxy Derivatization Platform

The presence of a single, stereochemically defined hydroxy group at C-16 in Javanicin A—absent in Javanicin C (16-methoxy) and distinct from the hemiacetal at C-16 in javanicin B—provides a unique and selective synthetic modification site [3]. This enables chemists to introduce diverse functional groups (esters, carbamates, ethers) at C-16 while preserving the 11α-hydroxy-12β-methoxy motif and the C-13 methyl group essential for bioactivity. Procurement of Javanicin A over Javanicin C is indicated when the synthetic objective requires a nucleophilic handle at C-16 that does not require deprotection of a methyl ether.

Quote Request

Request a Quote for Javanicin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.